molecular formula C19H21N5O4S B2756263 N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223988-27-9

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2756263
CAS No.: 1223988-27-9
M. Wt: 415.47
InChI Key: NXAILDVOPBRBKY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core, a structure associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The molecule is substituted at the 2-position of the thiazolo ring with a pyrrolidin-1-yl group and at the 6-position with an acetamide-linked 2,4-dimethoxyphenyl moiety. The pyrrolidine substituent may enhance solubility and membrane permeability due to its basic amine, while the dimethoxyphenyl group could contribute to antioxidant or receptor-binding properties through hydrophobic and electronic interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-27-12-5-6-13(14(9-12)28-2)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAILDVOPBRBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Key reagents and conditions include:

    Thiazolopyrimidine Core Formation: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Pyrrolidinyl Group Introduction: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it may inhibit specific kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused with a pyrimidine ring.
  • Substituents : 2,4,6-Trimethoxybenzylidene and phenyl groups.
  • X-ray crystallography reveals a puckered pyrimidine ring (flattened boat conformation) and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings, influencing molecular packing and crystallinity .
  • Synthesis : Reflux with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride (78% yield) .

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

  • Core Structure: Thiazolo[4,5-d]pyrimidine fused with thienopyrimidine.
  • Substituents : Coumarin (6-hydroxy-2-oxochromen-4-yl) and phenyl groups.
  • Key Properties: The coumarin moiety may confer fluorescence properties or antioxidant activity, while the thienopyrimidine extension could modulate electronic effects .
  • Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid .

Analogues with Triazolo[4,5-d]pyrimidine Cores

N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide

  • Core Structure : Triazolo[4,5-d]pyrimidine.
  • Substituents : Benzyl (C6H5CH2) and 2-chlorobenzyl groups.
  • Key Properties :
    • The triazolo core, rich in nitrogen atoms, may enhance hydrogen-bonding interactions with biological targets compared to thiazolo derivatives .
    • The chlorophenyl substituent could improve lipophilicity and blood-brain barrier penetration .

Analogues with Pyrimidine-Thioether Linkages

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

  • Core Structure : 2-Thiopyrimidin-4-one.
  • Substituents : Varied N-aryl and benzyl groups.
  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides under basic conditions .

Oxazolo[5,4-d]pyrimidine Derivatives

2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid

  • Core Structure : Oxazolo[5,4-d]pyrimidine.
  • Substituents : Methyl and acetic acid groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Notes
N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine Pyrrolidin-1-yl, 2,4-dimethoxyphenylacetamide Not specified in evidence Potential kinase inhibition, enhanced solubility from pyrrolidine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl Acetic acid/acetic anhydride reflux (78% yield) Puckered ring, crystallinity influenced by dihedral angles
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide () Triazolo[4,5-d]pyrimidine Benzyl, 2-chlorobenzyl Not specified Enhanced hydrogen bonding, lipophilicity
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid () Oxazolo[5,4-d]pyrimidine Methyl, acetic acid Not specified Higher polarity, improved solubility

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C19H21N5O4S
Molecular Weight 415.5 g/mol
CAS Number 1223988-27-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and others. The mechanism of action appears to involve the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair. Molecular docking studies indicated that the compound fits well into the active site of Topoisomerase II, suggesting a promising pathway for drug development against cancer .

Key Findings:

  • Induces apoptosis in cancer cells.
  • Disrupts the cell cycle in A549 cells.
  • Acts as a Topoisomerase II inhibitor.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition.

Study 1: Anticancer Evaluation

A study published in ACS Omega reported that derivatives of thiazolopyrimidine compounds showed promising anticancer activity through Topoisomerase II inhibition. The specific compound this compound was highlighted as a lead candidate due to its significant effects on cell viability and apoptosis induction in A549 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

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